An In-Depth Technical Guide to Boc-3-methyl-D-phenylalanine: A Cornerstone for Advanced Peptide Synthesis
An In-Depth Technical Guide to Boc-3-methyl-D-phenylalanine: A Cornerstone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Modified Building Block
In the intricate world of peptide science and drug discovery, the ability to fine-tune molecular architecture is paramount. Standard proteinogenic amino acids provide a foundational alphabet, but it is the non-canonical, or unnatural, amino acids that offer the nuanced vocabulary required to create next-generation therapeutics. Among these, Boc-3-methyl-D-phenylalanine (Boc-D-Phe(3-Me)-OH) emerges as a critical building block.
Identified by its CAS Number 114873-14-2 , this compound is a derivative of D-phenylalanine featuring two key modifications: a methyl group at the 3-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[1] These alterations are not trivial; the 3-methyl substituent introduces specific steric and hydrophobic characteristics that can profoundly influence a peptide's conformation, receptor binding affinity, and metabolic stability.[1] The Boc group provides essential, acid-labile protection, enabling precise, stepwise assembly of complex peptide chains.[1]
This guide serves as a comprehensive technical resource for researchers, offering in-depth insights into the properties, synthesis, analysis, and strategic application of Boc-3-methyl-D-phenylalanine.
Physicochemical and Chiral Properties
The identity and purity of Boc-3-methyl-D-phenylalanine are defined by its unique physicochemical properties. Sourcing this chiral building block requires careful attention to these specifications to ensure batch consistency and success in downstream applications.[2]
| Property | Value | Source(s) |
| CAS Number | 114873-14-2 | [1] |
| Molecular Formula | C₁₅H₂₁NO₄ | [3] |
| Molecular Weight | 279.34 g/mol | [3] |
| Appearance | White to off-white powder/solid | [3][4] |
| Melting Point | 68.0-72.0 °C (for L-enantiomer)¹ | [3] |
| Optical Rotation | Expected [α]ᴅ²⁰ ≈ -13 ± 2° (c=1, in MeOH)² | [3] |
| Purity | Typically ≥98% (HPLC) | [4][5] |
| Solubility | Soluble in polar aprotic solvents (DMF, DCM, NMP), methanol, and DMSO. Limited solubility in water. | [6][7][8] |
| Storage | 0-8 °C, sealed in a dry, dark place. | [3][4] |
¹Note on Melting Point: The specified melting point is for the corresponding L-enantiomer, Boc-3-methyl-L-phenylalanine. Enantiomers possess identical physical properties, including melting point, thus this range is the best available estimate for the D-form. ²Note on Optical Rotation: The optical rotation for the L-enantiomer is reported as [α]ᴅ²⁰ = +13 ± 2° (c=1, in MeOH).[3] The D-enantiomer is expected to have an equal but opposite rotation under identical conditions.
Core Concepts: The Role of the Boc Protecting Group
The utility of Boc-3-methyl-D-phenylalanine in multi-step synthesis is entirely dependent on the tert-butyloxycarbonyl (Boc) protecting group. Its selection is a strategic choice rooted in the principles of orthogonal protection strategies, particularly in Solid-Phase Peptide Synthesis (SPPS).
Causality of Choice: The Boc group is renowned for its stability under a wide range of conditions, including the basic conditions required for peptide coupling. However, it is selectively and cleanly cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA). This acid lability is the cornerstone of the "Boc-SPPS" strategy. The mechanism involves the protonation of the carbonyl oxygen (or ether oxygen) followed by the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and carbon dioxide, liberating the free amine.
Synthesis and Manufacturing Protocol
The synthesis of Boc-3-methyl-D-phenylalanine is a standard N-protection reaction. The protocol below is a representative method based on established procedures for Boc protection of amino acids.[7][9][10]
Objective: To protect the α-amino group of 3-methyl-D-phenylalanine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
3-methyl-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated potassium bisulfate (KHSO₄) or citric acid solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for chromatography)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 3-methyl-D-phenylalanine (1.0 eq) in a mixture of 1,4-dioxane and 1N NaOH solution. Stir vigorously at 0 °C (ice bath) for 15-20 minutes to ensure complete dissolution and formation of the sodium salt.
-
Boc Anhydride Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, ~1.1-1.2 eq) to the solution, either neat or dissolved in a small amount of dioxane. The addition should be done portion-wise or via a dropping funnel to control the reaction rate.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting amino acid.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the 1,4-dioxane.
-
Acidification & Extraction (Workup):
-
Dilute the remaining aqueous residue with water and cool in an ice bath.
-
Carefully acidify the solution to a pH of 2-3 by the slow addition of a cold, saturated KHSO₄ or citric acid solution. The product will precipitate as a white solid or oil.
-
Extract the aqueous layer 3 times with a suitable organic solvent, such as ethyl acetate.
-
-
Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography using a mobile phase such as a gradient of methanol in chloroform or ethyl acetate in hexane.[9]
Analytical Characterization and Quality Control
Verifying the identity, purity, and chiral integrity of Boc-3-methyl-D-phenylalanine is essential. A combination of chromatographic and spectroscopic techniques is employed.[2][5][11]
| Technique | Purpose | Expected Observations |
| HPLC (Reversed-Phase) | Purity assessment and quantification. | A single major peak corresponding to the product, with purity typically >98%. The aromatic nature allows for UV detection (~210-220 nm or ~254 nm). |
| ¹H NMR | Structural confirmation. | Characteristic peaks for the tert-butyl group (~1.4 ppm, singlet, 9H), the methyl group on the phenyl ring (~2.3 ppm, singlet, 3H), the protons of the amino acid backbone (α-CH, β-CH₂), and the aromatic protons. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the molecular ion [M+H]⁺ at m/z ≈ 280.3 or the sodium adduct [M+Na]⁺ at m/z ≈ 302.3. |
| Chiral HPLC | Enantiomeric purity assessment. | Use of a chiral stationary phase (e.g., macrocyclic glycopeptide-based) to separate D and L enantiomers, confirming high enantiomeric excess (ee). |
| Polarimetry | Confirmation of stereochemistry. | Measurement of the specific optical rotation, which should be negative for the D-enantiomer. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-3-methyl-D-phenylalanine is as a building block in Boc-chemistry SPPS. The workflow below illustrates a single coupling cycle.
Detailed SPPS Protocol for Incorporation:
-
Resin Preparation: Start with the peptide-resin, where the N-terminal amino acid is Boc-protected.
-
Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes. This cleaves the Boc group, leaving the N-terminal amine as a TFA salt (R-NH₃⁺TFA⁻).
-
Washes: Wash the resin extensively with DCM and then DMF to remove residual TFA and byproducts.
-
Neutralization: Treat the resin with a 10% solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), in DMF. This liberates the free amine (R-NH₂) required for the next coupling step.
-
Amino Acid Activation: In a separate vessel, pre-activate Boc-3-methyl-D-phenylalanine (2-4 eq) with a coupling reagent like HBTU or DIC in the presence of an activator like HOBt or Oxyma. This forms a highly reactive ester.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours. The free N-terminal amine of the peptide attacks the activated carboxyl group of the incoming amino acid, forming a new peptide bond.
-
Washes: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated. The cycle is now complete, and the resin is ready for the next deprotection step.
Safety and Handling
While not classified as acutely hazardous, proper laboratory safety protocols must be observed when handling Boc-3-methyl-D-phenylalanine.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a fume hood. May cause respiratory tract irritation.
-
Skin/Eye Contact: May cause skin or eye irritation. In case of contact, rinse thoroughly with water.
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically between 0-8 °C, to ensure long-term stability.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for controlled deprotection).
Conclusion
Boc-3-methyl-D-phenylalanine is more than just a protected amino acid; it is a strategic tool for molecular design. Its unique combination of a D-chiral center, a sterically influential methyl group, and the versatile Boc protecting group provides chemists with a reliable method to introduce specific structural constraints and hydrophobic interactions. This control is indispensable for modulating the biological activity, selectivity, and pharmacokinetic profiles of peptides, making it a high-value compound in the pursuit of novel therapeutics and advanced biochemical probes.
References
-
Bhattacharya, S. et al. (2011). Synthesis, characterization and antimicrobial activities of some new dehydro-peptide derivatives. Der Pharma Chemica, 3(3), 174-188.
-
MedChemExpress. (n.d.). N-Boc-L-phenylalanine methyl ester.
-
Chem-Impex International. (n.d.). Boc-3-methyl-L-phenylalanine.
-
BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
-
Chem-Impex International. (n.d.). Boc-3-bromo-D-phenylalanine.
-
ChemicalBook. (2025). N-(tert-Butoxycarbonyl)-L-phenylalanine.
-
Auteon Chemicals. (n.d.). Mastering Peptide Synthesis with Boc-D-3-Methylphenylalanine.
-
Ottokemi. (n.d.). Boc-D-phenylalanine methyl ester, 98%.
-
Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine.
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Sigma-Aldrich. (n.d.). Boc-D-Phe-OH.
-
CD Biosynsis. (n.d.). Boc-D-Phe(3-Me)-OH.
-
MedChemExpress. (n.d.). Boc-D-Phe-OH.
-
BOC Sciences. (n.d.). Amino Acid Analytical Capabilities.
-
Holden, P., & Bjeletich, S. (1998). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of Clinical Biochemistry, 35(4), 555-558.
-
Sigma-Aldrich. (n.d.). Boc-D-Phe-OH-(phenyl-d5).
-
PubChem - National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine methyl ester.
-
AAPPTec. (n.d.). Boc-Phe-OH.
-
AAPPTec. (n.d.). Boc-D-Phe(3-CF3)-OH.
-
Creative Peptides. (n.d.). Boc-3-Methy-D-Phenylalanine.
-
PubChem - National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine.
-
CP Lab Safety. (n.d.). Boc-3, 4-Difluoro-D-Phenylalanine.
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